molecular formula C26H26N2O3S B11287060 N-(2,6-dimethylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

N-(2,6-dimethylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B11287060
M. Wt: 446.6 g/mol
InChI Key: HFLYSHCWPZKWPD-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of indole, sulfonyl, and acetamide groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then subjected to sulfonylation using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 2,6-dimethylaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C26H26N2O3S

Molecular Weight

446.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide

InChI

InChI=1S/C26H26N2O3S/c1-18-11-13-21(14-12-18)17-32(30,31)24-15-28(23-10-5-4-9-22(23)24)16-25(29)27-26-19(2)7-6-8-20(26)3/h4-15H,16-17H2,1-3H3,(H,27,29)

InChI Key

HFLYSHCWPZKWPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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